molecular formula C11H14O4S B2358345 3-(2,5-Dimethyl-benzenesulfonyl)-propionic acid CAS No. 881044-55-9

3-(2,5-Dimethyl-benzenesulfonyl)-propionic acid

Cat. No.: B2358345
CAS No.: 881044-55-9
M. Wt: 242.29
InChI Key: NFBMNBGCBPHLGE-UHFFFAOYSA-N
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Description

The compound is a derivative of benzenesulfonic acid, which is the simplest aromatic sulfonic acid . It forms white deliquescent sheet crystals or a white waxy solid that is soluble in water and ethanol .


Chemical Reactions Analysis

Benzenesulfonic acid, a related compound, exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C .


Physical and Chemical Properties Analysis

Benzenesulfonic acid, a related compound, is a colorless crystalline solid with a density of 1.32 g/cm³ at 47 °C . It has a melting point of 44 °C (hydrate) and 51 °C (anhydrous), and a boiling point of 190 °C . It is soluble in water and alcohol, but insoluble in non-polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Structural Isomers : Two structural isomers related to 3-(2,5-Dimethyl-benzenesulfonyl)-propionic acid have been synthesized, offering insights into sterically hindered organic molecules and their intramolecular hydrogen bonds. These isomers contribute to the understanding of molecular-electronic structures and kinetics in organic chemistry (Rublova et al., 2017).

  • Molecular Conformation Studies : The study of benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid revealed significant conformational variations in L-tyrosine cores of molecules. This research aids in understanding intramolecular interactions and stacking in molecular structures (Khan et al., 2011).

Chemical Reactivity and Synthesis

  • Reactivity of Benzenesulfonyl-Substituted Carbanions : Kinetic studies on benzenesulfonyl-stabilized carbanions provide valuable data for understanding the reactivity parameters in chemical reactions, which is crucial for developing new synthetic pathways (Seeliger & Mayr, 2008).

  • Catalysis in Organic Synthesis : The use of similar compounds in the synthesis of diazepine and benzodiazepine derivatives demonstrates the potential of this compound derivatives in catalysis and organic synthesis (Joshi et al., 2011).

Pharmaceutical and Biological Research

  • Antibacterial and Enzyme Inhibition Properties : Research on N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives, closely related to this compound, shows promising antibacterial and α-glucosidase inhibitory activities. Such studies are vital for drug discovery and pharmacological research (Abbasi et al., 2016).

  • Development of Potent Receptor Antagonists : The synthesis of specific receptor antagonists using benzenesulfonyl-substituted compounds highlights the potential pharmaceutical applications of this compound in developing new therapies (Ivachtchenko et al., 2011).

Safety and Hazards

Benzenesulfonic acid is corrosive and poses hazards to health . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Based on its structural similarity to benzenesulfonic acid , it may interact with similar biological targets.

Mode of Action

Sulfonic acid derivatives like benzenesulfonic acid are known to exhibit strong acidity , which may influence their interaction with biological targets.

Pharmacokinetics

Benzenesulfonic acid, a structurally similar compound, is known to be soluble in water and ethanol , which may suggest good bioavailability for 3-(2,5-Dimethyl-benzenesulfonyl)-propionic acid.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)sulfonylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-8-3-4-9(2)10(7-8)16(14,15)6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBMNBGCBPHLGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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